Mal-fms-nhs

Overview

Description

Mal-fms-nhs is a new method of synthesizing molecules that has been developed in the past few years. It is a simple and efficient way of synthesizing molecules with a high degree of accuracy and precision. The method is based on the use of a malonate ester, a type of organic molecule that can be used to create a variety of products. Malonate esters are also known as malonates or malonamide esters. Mal-fms-nhs is a combination of three different techniques: malonate ester synthesis, fluorescence-mediated synthesis and N-hydroxy-succinimide (NHS) ester chemistry.

Scientific Research Applications

Modified Constraint-Induced Therapy in Chronic Stroke

A study conducted by Page et al. (2008) explored the efficacy of a modified constraint-induced therapy (mCIT) protocol for chronic stroke. The mCIT involved using the more affected arm combined with less affected arm restriction. The study found significant differences favoring the mCIT group in terms of improved arm use and function, suggesting the potential of this outpatient protocol in stroke rehabilitation (Page et al., 2008).

Autonomic Dysfunction and Neuropeptide Y in Fibromyalgia

Di Franco et al. (2009) examined the role of autonomic nervous system (ANS) dysfunction in Fibromyalgia (FM) based on heart rate variability (HRV) analysis and serum neuropeptide Y (NPY) levels. The study found higher NPY levels in FM patients and a significant correlation with certain HRV indices, indicating a crucial role for autonomic dysfunction and NPY in the pathophysiology of FM (Di Franco et al., 2009).

Upper Limb Outcome Measures in Stroke Rehabilitation

Santisteban et al. (2016) conducted a systematic literature review to identify the most commonly used upper limb outcome measures in intervention studies after stroke. The study found that the Fugl-Meyer Test (FMT) was the most commonly used measure and was often combined with the Motor Activity Log (MAL), indicating its importance in assessing upper limb function post-stroke (Santisteban et al., 2016).

A Diagnostic Biomarker Profile for Fibromyalgia Syndrome

Malatji et al. (2017) aimed to elucidate the global urinary metabolite profile of patients with Fibromyalgia Syndrome (FMS) and explore the potential of this information in diagnosing the disease. The study identified significant increases in metabolites related to the gut microbiome, contributing to the development of a diagnostic algorithm for FMS (Malatji et al., 2017).

The EXCITE Trial: Predicting Clinically Meaningful Motor Activity Log Outcome

Park et al. (2008) determined predictive clinical measurements for a clinically meaningful outcome on the Motor Activity Log (MAL) in the context of the Extremity Constraint Induced Therapy Evaluation (EXCITE) Trial. The study found that pretreatment motor function measures were significantly associated with outcomes, providing insight into predicting responses to constraint-induced movement therapy (Park et al., 2008).

properties

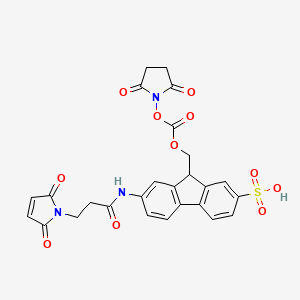

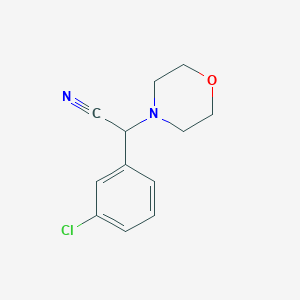

IUPAC Name |

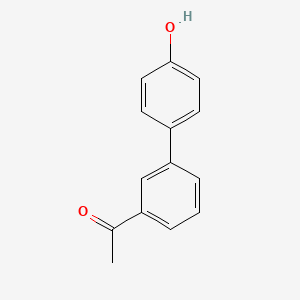

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPNPVIABCLANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)